

A Comprehensive Guide to the Preclinical Toxicology of Dapivirine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated as a vaginal ring for sustained topical delivery. As with any pharmaceutical agent, a thorough preclinical toxicology evaluation is paramount to establishing a safety profile prior to human clinical trials. This technical guide provides an in-depth overview of the key preclinical toxicology studies conducted on **dapivirine**, summarizing quantitative data, detailing experimental methodologies, and visualizing relevant workflows. The comprehensive non-clinical program, encompassing 183 studies, has revealed no special hazards for its intended use in humans.[1]

General Toxicology

A battery of single and repeat-dose toxicity studies have been conducted to characterize the toxicological profile of **dapivirine**.

Single-Dose Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single administration of **dapivirine**.

Repeat-Dose Toxicity



Repeat-dose toxicity studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). Studies involving vaginal administration in rabbits for up to 9 months showed no clinically relevant local or systemic findings, even at exposures significantly exceeding those observed in humans.[2]

Table 1: Summary of Key Repeat-Dose Toxicity Studies

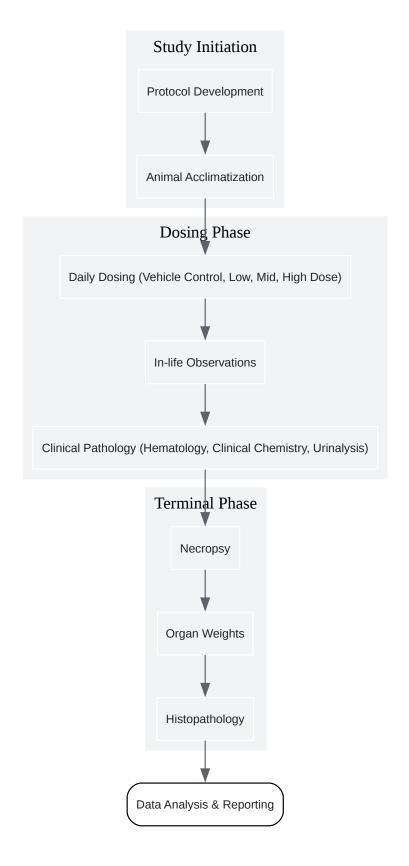
Species	Route of Administration	Duration	Key Findings/NOAEL
Rabbit	Vaginal	9 months	No clinically relevant local or systemic findings at exposures well in excess of maximum human vaginal exposure.[2]

Note: Specific NOAEL values from these studies are not publicly available in the reviewed documents.

Experimental Workflow for Repeat-Dose Toxicity Studies

The following diagram illustrates a generalized workflow for conducting repeat-dose toxicity studies in a non-rodent species, based on standard preclinical evaluation guidelines.





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Fig. 1: Generalized workflow for a repeat-dose toxicity study.



Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. Conventional safety pharmacology studies for **dapivirine** revealed no special hazards for humans.[2]

Genotoxicity

A comprehensive set of in vitro and in vivo studies were conducted to assess the genotoxic potential of **dapivirine**. The results of these conventional genotoxicity studies indicated no special hazard for humans.[2]

Table 2: Summary of Genotoxicity Assays

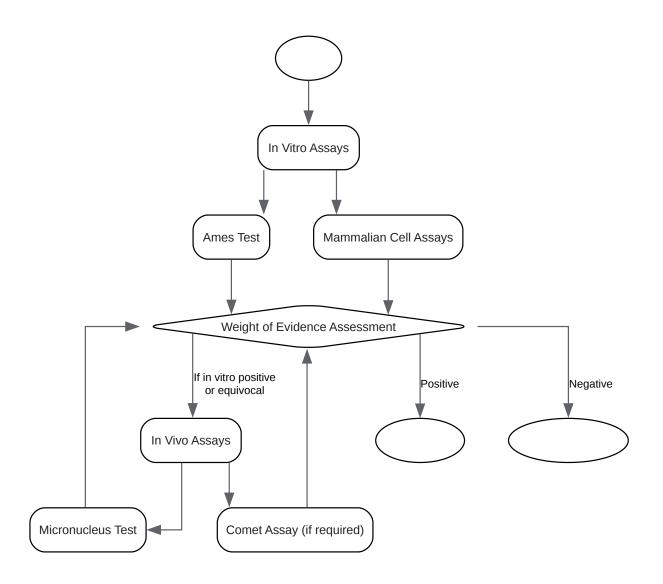
Assay Type	Test System	Result
In Vitro		
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Negative
Chromosomal Aberration	Mammalian Cells	Negative
Gene Mutation	Mammalian Cells	Negative
In Vivo		
Micronucleus Test	Rodent Hematopoietic Cells	Negative

Note: This table represents a typical battery of genotoxicity tests. The specific results for each **dapivirine** assay are summarized as negative based on the overall conclusion from regulatory documents.

Experimental Workflow for Genotoxicity Testing

The following diagram outlines a standard workflow for assessing the genotoxic potential of a new chemical entity.





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Fig. 2: Standard workflow for genotoxicity assessment.

Carcinogenicity

Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug after chronic exposure. Based on conventional studies, **dapivirine** did not show any carcinogenic potential.[2]

Table 3: Summary of Carcinogenicity Studies



Species	Duration	Key Findings
Mouse	2 years (standard)	No evidence of carcinogenicity
Rat	2 years (standard)	No evidence of carcinogenicity

Note: This table is based on the summary conclusion from regulatory documents; specific tumor incidence data is not publicly available.

Reproductive and Developmental Toxicology

A series of studies were performed to assess the potential effects of **dapivirine** on fertility, embryo-fetal development, and pre- and postnatal development. Animal studies do not indicate any direct or indirect harmful effects with respect to reproductive toxicity that are relevant to the use of the **Dapivirine** Vaginal Ring.[2]

Fertility and Early Embryonic Development

While there are no data from animal fertility studies with vaginal administration of **dapivirine**, oral studies in rats showed effects on fertility only at exposure levels well in excess of the maximum exposure from human vaginal administration, indicating little relevance to clinical use.[2]

Embryo-Fetal Development

There were no findings in embryo-fetal development studies that would suggest a risk to humans.[2]

Pre- and Postnatal Development

Studies evaluating the effects on pre- and postnatal development, including maternal function and development of the offspring, did not reveal any special hazards.

Table 4: Summary of Reproductive and Developmental Toxicology Studies



Study Type	Species	Key Findings
Fertility and Early Embryonic Development (Oral)	Rat	Effects on fertility only at exposures well in excess of human vaginal administration. [2]
Embryo-Fetal Development	Rat, Rabbit	No adverse effects on embryo- fetal development.[2]
Pre- and Postnatal Development	Rat	No adverse effects on pre- and postnatal development.

Note: The findings are based on summary statements in regulatory documents.

Local Tolerance

Local tolerance studies are essential for a topically administered product like the **dapivirine** vaginal ring. In rabbits, vaginal administration of **dapivirine** for up to 9 months did not produce any clinically relevant local or systemic findings.[2]

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of **dapivirine**. In vitro studies have indicated that the primary metabolic pathways for **dapivirine** are oxidation and glucuronidation, mediated by cytochrome P450 (CYP450) and UGT enzymes, respectively.[2] In vaginal tissue, CYP450 enzyme activity has been detected.[2]

Conclusion

The extensive preclinical toxicology program for **dapivirine**, encompassing studies on general toxicology, safety pharmacology, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and local tolerance, has consistently demonstrated a favorable safety profile. The data from these studies reveal no special hazards for women in the context of the **dapivirine** vaginal ring's intended use for HIV-1 prevention.[2] This robust preclinical data package has been fundamental in supporting the progression of **dapivirine** into clinical development and its eventual regulatory review.



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